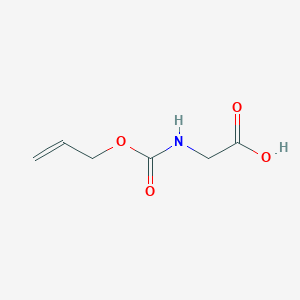

Allyloxycarbonylaminoacetic acid

Description

Contextualization within Amino Acid Derivatives in Organic Synthesis

Amino acids are fundamental building blocks in biochemistry, forming the basis of proteins. nih.gov In organic synthesis, their derivatives, such as allyloxycarbonylaminoacetic acid, serve as versatile starting materials and intermediates for creating a wide array of complex organic molecules. organic-chemistry.orgorganic-chemistry.org The modification of the basic amino acid structure, in this case, glycine (B1666218), by introducing an allyloxycarbonyl (Alloc) group on the nitrogen atom, transforms it into a specialized building block. This modification is a crucial strategy in peptide chemistry, as it prevents unwanted side reactions during the synthetic process. researchgate.net

The synthesis of such derivatives often involves reacting the amino acid with a suitable protecting agent. For instance, Alloc-protected amino derivatives can be obtained by reacting amino compounds with Alloc-Cl (allyl chloroformate) or Alloc-OSu in the presence of a base like sodium carbonate or pyridine. highfine.comhighfine.comtotal-synthesis.com This process allows chemists to selectively manipulate different parts of a molecule, a cornerstone of modern synthetic strategy.

Strategic Significance of the Allyloxycarbonyl Moiety as a Protective Group and Functional Handle

The allyloxycarbonyl (Alloc) group is a widely used protecting group for amines in multi-step organic syntheses. Its strategic importance lies in its unique deprotection conditions, which are orthogonal to many other common protecting groups. total-synthesis.com Orthogonality in protecting group strategy is paramount in complex syntheses, as it allows for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of intricate molecular architectures. nih.gov

The Alloc group is notably stable under both acidic and basic conditions, which are often used to remove other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively. highfine.comhighfine.compeptide.com This stability allows for selective deprotection sequences in complex synthetic routes, particularly in solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com For example, the Fmoc group can be removed with a base like piperidine (B6355638), and the Boc group with an acid like trifluoroacetic acid (TFA), all while the Alloc group remains intact. sigmaaldrich.compeptide.com

The removal of the Alloc group is typically achieved under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger. researchgate.netscispace.comresearchgate.netug.edu.pl The catalyst facilitates the cleavage of the allyl group, which is then trapped by the scavenger to prevent side reactions like the re-allylation of the deprotected amine. total-synthesis.comug.edu.pl Common scavengers include morpholine, dimethylamine-borane complex, and phenylsilane (B129415). researchgate.nettotal-synthesis.compeptide.com This specific deprotection method provides chemists with a high degree of control over the synthetic process.

Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability |

|---|---|---|---|

| Allyloxycarbonyl | Alloc | Pd(0) catalyst and a scavenger (e.g., Pd(PPh₃)₄, morpholine) highfine.comscispace.com | Stable to acid and base highfine.compeptide.com |

| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) highfine.compeptide.com | Stable to base and catalytic hydrogenolysis highfine.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) highfine.com | Stable to acid and catalytic hydrogenolysis highfine.com |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis or strong acids highfine.comscispace.com | Stable to mild acid and base scispace.com |

Overview of Research Trajectories and Scientific Relevance

The unique properties of the Alloc group have made this compound and other Alloc-protected amino acids central to various research areas. In solid-phase peptide synthesis (SPPS), the orthogonality of the Alloc group is exploited for the synthesis of complex peptides, including cyclic and branched peptides. nih.govsigmaaldrich.com For instance, the side chains of amino acids like lysine (B10760008) can be protected with an Alloc group, allowing for selective deprotection and subsequent modification, such as the attachment of labels or the formation of lactam bridges for cyclization. nih.govpeptide.com

Recent research has focused on developing more sustainable and efficient methods for Alloc group removal. While palladium catalysis is highly effective, concerns about the use of heavy metals and hazardous solvents have prompted the exploration of greener alternatives. acs.org One recent study reported a metal-free, on-resin Alloc removal method using iodine and water in environmentally friendly solvents. acs.org Furthermore, microwave-assisted deprotection methods have been developed to significantly reduce reaction times and the amount of reagents required. nih.gov

The application of Alloc-protected amino acids also extends to the synthesis of peptide thioesters, which are crucial intermediates in native chemical ligation for the production of large proteins. nih.gov By using an Alloc group to temporarily protect a reactive amine, researchers can prevent side reactions and improve the purity of the final product. nih.gov These ongoing advancements highlight the continued scientific relevance of this compound and the broader class of Alloc-protected compounds in advancing the frontiers of chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-(prop-2-enoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-2-3-11-6(10)7-4-5(8)9/h2H,1,3-4H2,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUQQBSUOAMEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474881 | |

| Record name | N-allyloxycarbonyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90711-56-1 | |

| Record name | N-allyloxycarbonyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(allyloxy)carbonyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Pathways

Classical Solution-Phase Synthesis Approaches

Traditional methods for the synthesis of allyloxycarbonylaminoacetic acid in solution remain highly relevant due to their scalability and well-established procedures. These approaches primarily involve the direct modification of glycine (B1666218) or the use of specific reagents to introduce the allyloxycarbonyl protecting group.

The direct functionalization of glycine to yield N-Alloc-glycine represents the most straightforward conceptual approach. This involves the direct reaction of the amino group of glycine with a reagent that introduces the allyloxycarbonyl moiety. While modern methods have expanded the toolkit for direct C-H functionalization, the classical approach focuses on the nucleophilic character of the amino group. google.commdpi.com In this context, the direct acylation of glycine is the primary "classical" functionalization strategy. This method, however, is intrinsically linked to the use of specific acylating agents, the most common of which is allyl chloroformate, leading into the subsequent section.

A widely employed and classical method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of glycine with allyl chloroformate. stackexchange.comresearchgate.net This reaction is typically carried out in a biphasic system or in an aqueous solution under basic conditions. The base, often sodium hydroxide (B78521) or sodium bicarbonate, serves to deprotonate the amino group of glycine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction. google.comstackexchange.com

The general reaction is as follows:

H₂NCH₂COOH + CH₂=CHCH₂OCOCl + NaOH → CH₂=CHCH₂OCONHCH₂COOH + NaCl + H₂O

The reaction conditions, such as temperature and pH, are crucial for optimizing the yield and minimizing side reactions. nih.govacs.org Cooling the reaction mixture, typically to 0°C, helps to control the exothermic nature of the reaction and prevent the degradation of the allyl chloroformate. researchgate.net

Table 1: Typical Reagents and Conditions for N-Alloc-Glycine Synthesis via Allyl Chloroformate

| Reagent | Function | Typical Conditions | Reference |

|---|---|---|---|

| Glycine | Starting material | - | orgsyn.orgyoutube.com |

| Allyl Chloroformate | Allocating agent | Added dropwise | stackexchange.comresearchgate.net |

| Sodium Hydroxide | Base | 2 M aqueous solution | stackexchange.com |

| Sodium Bicarbonate | Base | Aqueous solution | google.com |

| Dioxane/Water | Solvent system | Biphasic or homogeneous | google.com |

This method is advantageous due to the ready availability of the starting materials and the generally high yields. The resulting N-Alloc-glycine is typically isolated by acidification of the reaction mixture, followed by extraction or crystallization. stackexchange.com

The synthesis of this compound can be analyzed in the context of linear and convergent strategies, although for a relatively small molecule, these distinctions are more conceptual.

A convergent synthesis , in contrast, involves the separate synthesis of different fragments of a target molecule, which are then combined in the final steps. orgsyn.org For a molecule like N-Alloc-glycine, a theoretical convergent approach would involve the separate preparation of an activated allyloxycarbonyl species and a glycine derivative, followed by their coupling. However, given the simplicity of the direct reaction with allyl chloroformate, a convergent strategy is less practical for this specific compound but becomes more relevant for the synthesis of larger, more complex peptides containing an N-Alloc-glycine unit. gcwgandhinagar.com

Advanced Synthetic Routes and Stereoselective Control

Beyond classical methods, advanced synthetic strategies offer greater control over the reaction, particularly in the context of creating more complex molecules and achieving stereoselectivity. These routes often involve multiple steps and require careful optimization.

While glycine itself is achiral, the principles of asymmetric synthesis are crucial for preparing chiral analogues of this compound, where the α-carbon is substituted. youtube.comwisc.edu Such chiral building blocks are of significant interest in medicinal chemistry and the synthesis of peptides with specific three-dimensional structures.

Two main strategies can be employed:

Use of a Chiral Auxiliary: A chiral auxiliary can be attached to a glycine derivative to induce stereoselectivity in a subsequent alkylation or other C-C bond-forming reaction at the α-position. After the desired stereocenter is created, the auxiliary is removed.

Starting from a Chiral Precursor: An enantiomerically pure α-amino acid can be used as the starting material. The amino group is then protected with the allyloxycarbonyl group, preserving the stereochemistry of the starting material. nih.gov

The development of stereoselective catalysts, including enzymes (chemoenzymatic pathways), also offers a powerful tool for the synthesis of chiral N-Alloc-amino acids. youtube.com

The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. youtube.comrsc.orgyoutube.com For example, a functional group might be introduced onto the allyl group or the glycine backbone, necessitating a sequence of protection, reaction, and deprotection steps. youtube.com

Process optimization is critical in multi-step syntheses to ensure efficiency, scalability, and safety. creative-peptides.com Key parameters for optimization include:

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled at each step to maximize yield and minimize byproducts. researchgate.netgoogle.com

Reagent Selection: The choice of reagents, including solvents, catalysts, and protecting groups, can significantly impact the outcome of the synthesis. sigmaaldrich.com For instance, the use of palladium catalysts for the removal of the Alloc group is a key consideration in multi-step peptide synthesis. nih.govnih.gov

Purification Methods: Efficient purification techniques, such as chromatography and crystallization, are essential to isolate the desired product with high purity at each stage of the synthesis. orgsyn.org

Table 2: Key Considerations in Multi-Step Synthesis and Optimization

| Parameter | Objective | Examples of Strategies | Reference |

|---|---|---|---|

| Yield Maximization | Increase the amount of desired product | Optimization of stoichiometry, temperature, and catalysts | creative-peptides.comresearchgate.net |

| Purity Enhancement | Reduce impurities and side products | Use of selective reagents, optimization of purification steps | orgsyn.org |

| Scalability | Ensure the process is viable on a larger scale | Use of robust and safe reactions, development of telescoped reactions | rsc.orggoogle.com |

By carefully designing and optimizing multi-step reaction sequences, complex analogues of this compound can be synthesized efficiently and with a high degree of control.

Integration into Solid-Phase Synthesis Protocols

The allyloxycarbonyl (Alloc) protecting group is a cornerstone of modern synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique cleavage conditions grant it orthogonality to the more common acid-labile (Boc) and base-labile (Fmoc) protecting groups, enabling complex synthetic strategies. researchgate.netthaiscience.infotandfonline.com This orthogonality is crucial for the synthesis of modified peptides, such as those involving side-chain cyclization, branching, or the site-specific attachment of labels. tandfonline.comsigmaaldrich.comnih.gov this compound, as the simplest representation of an Alloc-protected amino acid, serves as a fundamental building block and a model for the behavior of this protecting group in synthetic protocols.

The compatibility of the Alloc group with both Fmoc/tBu and Boc/benzyl protection schemes is a significant advantage. thaiscience.infotandfonline.com The Alloc group is stable under the basic conditions (typically 20% piperidine (B6355638) in DMF) used to remove the Fmoc group and the acidic conditions (like trifluoroacetic acid, TFA) used for Boc-group removal and final cleavage from most resins. thaiscience.infosigmaaldrich.combiosynth.com This stability allows for the synthesis of complex amino acid building blocks where the Alloc group serves as a temporary mask for a reactive functional group while the α-amino group is protected with Fmoc.

A prime example is the preparation of Nε-Alloc-Nα-Fmoc-lysine. tandfonline.com In this process, the ε-amino group of lysine (B10760008) is first protected with the Alloc group. Subsequently, the α-amino group is reacted with an Fmoc-donating reagent, such as Fmoc-succinimide, to yield the desired orthogonally protected building block. tandfonline.com This Fmoc-Lys(Alloc)-OH can then be incorporated into a peptide chain using standard Fmoc-SPPS. tandfonline.com At a desired point in the synthesis, the α-amino Fmoc group can be removed with piperidine to allow for chain elongation, while the ε-amino Alloc group remains intact. This strategy is invaluable for preparing peptides that require specific modification at the lysine side chain after the main backbone has been assembled. tandfonline.comsigmaaldrich.com

This precursor strategy is not limited to natural amino acids. Orthogonally protected building blocks are essential for creating peptide-based affinity labels, cyclic peptides, and other complex structures where selective deprotection is required on the solid support. thaiscience.infonih.govnih.gov

The efficiency of coupling reactions in SPPS can be influenced by numerous factors, including the steric hindrance of the activated amino acid, the growing peptide chain's sequence, and the properties of the solid support. nih.govacs.org While Alloc-aminoacetic acid itself is not sterically demanding, the principles of coupling efficiency are universally applicable. Incomplete couplings can lead to deletion sequences, making it crucial to monitor reaction completion, often necessitating recoupling steps to ensure high-purity products. nih.gov

The choice of solid support (resin) plays a critical role in the kinetics and success of SPPS, particularly in reactions involving the Alloc group. researchgate.netthaiscience.info The physical properties of the resin, such as its swelling capacity and the nature of the polymer matrix, dictate the accessibility of reagents to the reactive sites on the peptide-resin conjugate. peptide.comlsu.edu

Research has shown that the rate of Alloc group deprotection can be significantly dependent on the resin used. thaiscience.info For instance, studies comparing polystyrene (PS) based resins with polyethylene (B3416737) glycol–polystyrene (PEG–PS) resins found that deprotection was more facile on the PEG-PS support. thaiscience.info The improved swelling characteristics and solvent compatibility of PEG-PS resins are presumed to allow greater access for the palladium catalyst required for Alloc removal. thaiscience.info Recent advancements have focused on developing more sustainable and efficient metal-free, one-pot Alloc removal and peptide coupling protocols, which can be performed on a large scale and are compatible with a variety of amino acids, including those protected by Fmoc. acs.orgnih.gov These methods streamline the synthesis process and reduce reliance on hazardous reagents. acs.org

| Parameter | Consideration | Examples/Findings | References |

|---|---|---|---|

| Resin Type | Impacts reaction kinetics and reagent accessibility. | PEG-PS resins can facilitate faster Alloc deprotection compared to standard Polystyrene (PS) resins due to better swelling and catalyst accessibility. | thaiscience.info |

| Deprotection Catalyst | Traditionally uses a palladium(0) complex. | Pd(PPh₃)₄ is a common catalyst, often used with a scavenger. | researchgate.netnih.gov |

| Scavenger | Required to trap the allyl cation released during deprotection to prevent side reactions like re-alkylation. | Phenylsilane (B129415) (PhSiH₃), morpholine, or dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃) are effective scavengers. | researchgate.netnih.gov |

| Coupling Reagents | Standard activators are used for amide bond formation. | HATU, HCTU, and PyBOP are commonly used in conjunction with a base like DIEA. | nih.govnih.gov |

| Modern Protocols | Focus on sustainability and efficiency. | Metal-free, one-pot Alloc removal (using I₂/H₂O) followed by immediate peptide coupling has been developed, demonstrating high purity (>90%). | acs.orgnih.gov |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis leverages the high selectivity and mild reaction conditions of biocatalysts within a classical organic synthesis framework. beilstein-journals.org This approach is particularly powerful for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Alloc-protected amino acid precursors can be valuable substrates in such pathways, where the protecting group's stability allows for specific enzymatic modifications at other parts of the molecule.

The production of single-enantiomer amino acids is of paramount importance. nih.gov Enzymatic deracemization is an elegant method to convert a racemic mixture entirely into one desired enantiomer. nih.govresearchgate.net A common strategy is a cyclic process involving an enantioselective oxidase and a non-selective reducing agent. researchgate.net

In this context, a racemic mixture of an Alloc-protected amino acid precursor could be subjected to an L-amino acid oxidase (LAAO) or an L-amino acid deaminase (LAAD). researchgate.netnih.gov These enzymes selectively catalyze the oxidative deamination of the L-enantiomer to the corresponding α-imino or α-oxo acid, leaving the D-enantiomer untouched. researchgate.netnih.gov The resulting achiral α-oxo acid can then be reduced back to the racemic amino acid by a non-selective chemical reductant in the reaction mixture. With each cycle, the concentration of the D-enantiomer is enriched, theoretically allowing for a complete conversion of the racemate to the desired D-form. The Alloc group's stability under these mild, often aqueous, enzymatic conditions would be essential for the success of such a process.

Beyond deracemization, enzymes can be used to perform specific chemical transformations on Alloc-protected substrates, often in cascade reactions where the product of one enzymatic step becomes the substrate for the next. beilstein-journals.orgnih.gov This approach streamlines synthesis by avoiding intermediate isolation and purification steps.

Chemical Transformations and Mechanistic Investigations

Reactivity Profile of the Allyloxycarbonyl Moiety

The allyloxycarbonyl (Alloc) group serves as a protective shield for the amino functionality of glycine (B1666218). Its removal, or deprotection, is a critical step in many synthetic sequences.

Palladium-Catalyzed Deprotection Mechanisms

The most common method for the removal of the Alloc group involves a palladium(0)-catalyzed reaction. highfine.com This process, often referred to as the Tsuji-Trost reaction, proceeds through a series of well-defined steps. wpmucdn.com Initially, the palladium(0) catalyst, often in the form of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), undergoes ligand dissociation to form a more reactive species. wpmucdn.com This is followed by the coordination of the palladium to the allyl group of the Alloc moiety. wpmucdn.com

The subsequent key step is the formation of a π-allylpalladium complex, which involves the displacement of the carbamate (B1207046) leaving group. wpmucdn.comuva.nl Finally, a nucleophile attacks the π-allyl complex, leading to the release of the deprotected amine and regeneration of the palladium(0) catalyst. wpmucdn.com Various nucleophiles, or "allyl scavengers," can be employed, with phenylsilane (B129415) and dimethylamine (B145610) borane (B79455) complex being common choices. wpmucdn.comresearchgate.net The choice of scavenger can influence the reaction kinetics and efficiency. researchgate.net

Ligand Dissociation: Pd(PPh₃)₄ ⇌ Pd(PPh₃)₃ + PPh₃

Oxidative Addition: Coordination of Pd(0) to the allyl group and formation of the π-allylpalladium(II) complex. youtube.com

Nucleophilic Attack: The scavenger attacks the allyl group, cleaving the C-O bond. wpmucdn.com

Reductive Elimination: The allylated scavenger is released, and the Pd(0) catalyst is regenerated. youtube.com

| Catalyst | Common Scavengers | Key Mechanistic Feature |

|---|---|---|

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃), Morpholine, Dimethylamine borane (Me₂NH·BH₃) | Forms a π-allylpalladium intermediate. wpmucdn.comresearchgate.net |

| Pd₂(dba)₃ | Tributyltin hydride (Bu₃SnH) | Involves a hydrostannolytic cleavage mechanism. uva.nl |

Recent advancements have also explored metal-free conditions for Alloc removal, utilizing iodine and water in greener solvents, which proceeds via an iodocyclization mechanism. acs.org

Orthogonal Deprotection Strategies in Multistep Synthesis

A significant advantage of the Alloc group is its stability under conditions used to remove other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. highfine.comcreative-peptides.com This orthogonality is crucial in complex multistep syntheses, particularly in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of specific amino acid residues within a growing peptide chain. creative-peptides.comnih.govnih.gov

For instance, in the synthesis of cyclic or branched peptides, an amino acid side chain can be protected with an Alloc group while the alpha-amino group is protected with an Fmoc group. nih.govcem.com After the peptide chain is assembled, the Fmoc groups are removed under basic conditions, and then the Alloc group can be selectively cleaved using a palladium catalyst, leaving other protecting groups intact. nih.govsigmaaldrich.com This allows for specific modifications at the deprotected site, such as lactam bridge formation for cyclization. nih.govnih.govresearchgate.net

| Protecting Group | Cleavage Conditions | Stability of Alloc Group |

|---|---|---|

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine (B6355638) in DMF) creative-peptides.com | Stable highfine.com |

| Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) creative-peptides.com | Stable highfine.com |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂/Pd) or strong acid creative-peptides.com | Cleaved under hydrogenolysis |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Hydrazine (B178648) in DMF sigmaaldrich.com | Generally stable, but can be reduced by hydrazine impurities sigmaaldrich.com |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of allyloxycarbonylaminoacetic acid is a versatile handle for various chemical transformations.

Esterification and Amidation Reaction Kinetics

The carboxylic acid of N-Alloc-glycine can readily undergo esterification and amidation reactions, which are fundamental for peptide bond formation. The most common method for esterification involves treatment with an alcohol in the presence of an acid catalyst, often generated in situ from reagents like thionyl chloride or trimethylchlorosilane. stackexchange.com

Amidation, the formation of a peptide bond, typically requires the activation of the carboxylic acid. This is achieved using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or TBTU in the presence of a base like diisopropylethylamine (DIPEA). uctm.edu The kinetics of these coupling reactions are influenced by factors such as the steric hindrance of the coupling partners and the specific activating agent used. For instance, the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters has been described, highlighting the utility of these derivatives in peptide nucleic acid (PNA) synthesis. nih.gov

Decarboxylation Pathways and Derivatives

While not a common transformation for N-protected amino acids in peptide synthesis, decarboxylation of glycine derivatives can occur under specific conditions. For example, non-oxidative decarboxylation of certain N-alkyl-N-phenylglycine derivatives has been observed to be catalyzed by horseradish peroxidase under anaerobic conditions. nih.gov This reaction proceeds through an aminium ion intermediate. nih.gov More recently, visible-light-induced dual-oxidative decarboxylative coupling reactions have been developed for glycine derivatives, utilizing cerium chloride as a catalyst to form α-alkylated glycine derivatives. nih.gov

Mechanistic Studies of Associated Reactions

Detailed mechanistic studies provide deeper insights into the reactions of this compound. For palladium-catalyzed deprotection, investigations have focused on the nature of the palladium catalyst and the role of the allyl scavenger. wpmucdn.comresearchgate.net Computational studies and isotopic labeling experiments could further elucidate the transition states and intermediates involved.

In the context of peptide synthesis, mechanistic studies have explored potential side reactions. For example, during the activation of the carboxylic acid for amidation, racemization of the α-carbon can be a concern, although for glycine, this is not an issue. The formation of N,N-diglycated glycine has been studied, particularly in the context of the Maillard reaction, with mass spectrometry being a key tool for characterizing the isomeric products. nih.gov Kinetic studies of the oxidation of glycine by reagents like N-bromosuccinimide, sometimes catalyzed by metal ions, have also been performed to understand the reaction order and propose detailed mechanisms. researchgate.netresearchgate.net

Lewis Acid-Promoted Transformations in Related Systems

Lewis acids are instrumental in activating substrates and catalyzing a variety of organic reactions. While direct Lewis acid catalysis on this compound is context-specific, the behavior of related systems provides significant insight into potential transformations.

Lewis acids can be employed to promote the direct amidation of unprotected amino acids, offering a more streamlined synthetic route by avoiding protection-deprotection steps. researchgate.netresearchgate.netnih.gov Studies have shown that various Lewis acids, including those based on boron and group (IV) metals like titanium and zirconium, can effectively catalyze the formation of amide bonds. researchgate.netresearchgate.net The Lewis acid activates the carboxylic acid group, facilitating nucleophilic attack by an amine. For instance, borate (B1201080) esters such as B(OCH₂CF₃)₃ have proven effective for the direct amidation of unprotected amino acids. researchgate.net This approach is significant as it addresses the challenge of chemoselectivity, where the amine and carboxylic acid moieties within the same molecule could potentially react with each other. researchgate.netresearchgate.net

In systems with other protecting groups like the tert-butoxycarbonyl (Boc) group, Lewis acids such as AlCl₃, ZnBr₂, and SnCl₄ are known to facilitate deprotection. acsgcipr.org The mechanism involves coordination of the Lewis acid to the carbonyl oxygen of the carbamate, which weakens the C-O bond and leads to fragmentation. acsgcipr.org Although the allyloxycarbonyl (Alloc) group is typically removed via palladium catalysis, the principle of Lewis acid activation of carbonyls suggests potential applications in modulating the reactivity of the Alloc group or the carboxylic acid function in this compound under specific conditions.

Furthermore, the concept of cooperative catalysis, where a Lewis acid works in tandem with another catalyst, is a powerful strategy. Bimetallic systems, such as those involving a transition metal Lewis acid and a Lewis base, can exhibit unique reactivity through cooperative bond activation or by engaging in tandem catalytic cycles. nih.govrsc.org This dual-activation approach could foreseeably be applied to molecules like this compound to achieve novel transformations.

Stereochemical Outcomes and Diastereoselective Control

Maintaining and controlling the stereochemistry at the α-carbon is a critical aspect of amino acid chemistry. Transformations involving this compound must proceed with high fidelity to be synthetically useful.

A key advantage of modern synthetic methods is the ability to perform reactions without compromising the stereochemical integrity of chiral centers. For instance, a one-pot palladium-catalyzed method to convert Alloc-protected amines into dipeptides has been shown to proceed with no noticeable racemization. uva.nl This "transprotection" method, where the Alloc group is cleaved and a new acyl group is introduced in a single step, highlights the mildness of the conditions and their compatibility with sensitive chiral substrates. uva.nl

Diastereoselective control can be achieved by introducing a chiral influence into the reaction. In a notable example involving a related system, a palladium(II)-catalyzed allylic C-H amination of chiral homoallylic N-tosyl carbamates was developed. This reaction proceeds with good levels of diastereoselectivity to form syn-1,2-amino alcohols. nih.gov The inherent chirality of the substrate directs the approach of the catalyst and the nitrogen nucleophile, favoring the formation of one diastereomer over the other. nih.gov The versatility of the resulting vinyl anti-oxazolidinone products further underscores the utility of this method for synthesizing stereochemically complex molecules. nih.gov

The table below summarizes the diastereoselective allylic C-H amination of various chiral substrates, demonstrating the influence of the existing stereocenter on the reaction outcome.

| Substrate (Chiral Homoallylic N-Tosyl Carbamate) | Product (anti-Oxazolidinone) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| (-)-6 (syn-diol derivative) | (-)-8 | 99 | 10:1 |

| (+)-7 (anti-diol derivative) | (-)-9 | 99 | 3:1 |

Data sourced from a study on diastereoselective allylic C–H amination. nih.gov The reaction demonstrates that the stereocenter on the starting material controls the diastereomeric outcome.

Furthermore, stereoselective synthesis can be achieved through methods like asymmetric allyltitanation of aldehydes, which allows for precise control over the configuration of newly formed stereogenic centers in the synthesis of complex natural products. nih.gov Such strategies are fundamental to modern organic synthesis and are applicable to the elaboration of chiral building blocks like this compound.

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound contains functional groups that can participate in intramolecular reactions, leading to the formation of cyclic structures.

The most common rearrangement associated with the allyloxycarbonyl group occurs during its palladium-catalyzed deprotection. The mechanism involves the oxidative addition of a Pd(0) catalyst to the allyl group, forming a π-allylpalladium(II) complex. This is followed by the departure of the carbamate, which then undergoes decarboxylation to release the free amine. uva.nl This process is a well-established rearrangement that is fundamental to the use of the Alloc group in synthesis.

Intramolecular cyclization can occur when one functional group within the molecule attacks another. For this compound, the carboxylic acid moiety can act as an internal nucleophile. Under acidic conditions or with the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), the carboxyl group can be activated to attack the amine intramolecularly, which would lead to a cyclic amide, known as a lactam. youtube.com

Alternatively, the carboxylic acid could potentially attack the allyl group. The cyclization of a hydroxy acid to a lactone (a cyclic ester) provides a mechanistic parallel. youtube.com In such a reaction, the hydroxyl group attacks the activated carboxylic acid carbonyl. youtube.com For this compound, a proposed intramolecular cyclization could involve the nucleophilic attack of the carboxylate oxygen onto the allyl group, particularly if the allyl group is activated by coordination to a metal catalyst like palladium. This would result in the formation of a cyclic ester.

Another possibility is an intramolecular aldol-type reaction if the molecule contains multiple carbonyl groups. youtube.comyoutube.com While not directly applicable to the ground state of this compound, derivatives could be designed to undergo such cyclizations, which are powerful methods for forming five- and six-membered rings. youtube.com

The table below lists various reagents that can be used to facilitate transformations involving the allyloxycarbonyl group, some of which could be adapted for intramolecular processes.

| Reagent System | Transformation Type | Typical Substrate |

|---|---|---|

| Pd(PPh₃)₄ / Bu₃SnH | Deprotection / Transprotection | Alloc-protected amine |

| DCC (Dicyclohexylcarbodiimide) | Amide/Lactam formation | Amino acid |

| Acid Catalyst (e.g., H₂SO₄) | Ester/Lactone formation | Hydroxy acid |

| NaOH / H₂O | Intramolecular Aldol Reaction | Dicarbonyl compound |

This table summarizes common reagents for transformations analogous to potential reactions of this compound.

Derivatives and Analogues: Structural Elucidation and Research Implications

Synthesis and Characterization of Structurally Modified Analogues

The introduction of diverse structural motifs onto the basic scaffold of allyloxycarbonylaminoacetic acid has been a key focus of research. These modifications range from simple alkyl substitutions to the incorporation of complex cyclic and heterocyclic systems, each imparting distinct chemical and biological properties.

The synthesis of α-substituted and branched allyloxycarbonylamino acid derivatives introduces conformational constraints into peptides, a critical factor in modulating their biological activity. nih.gov The replacement of the α-hydrogen with an alkyl group, such as an ethyl group, has been shown to favor fully extended C5-conformations in peptides, in contrast to the 3(10)-helical structures often seen with α-methylated amino acids. nih.gov This conformational restriction can enhance metabolic stability by providing resistance to enzymatic degradation.

General synthetic strategies for α-amino acids, such as the amination of α-bromocarboxylic acids, the Gabriel phthalimide (B116566) synthesis, and the Strecker synthesis, can be adapted to produce these branched derivatives. libretexts.org The allyloxycarbonyl (Alloc) protecting group can be introduced onto the amino group of the synthesized branched amino acid. The research implications of these derivatives are significant, as the controlled geometry of the resulting peptides can lead to enhanced binding affinity and selectivity for their biological targets.

Table 1: Synthetic Methods for α-Amino Acids Applicable to Branched Alloc-Derivatives

| Synthesis Method | Precursors | Key Features |

|---|---|---|

| Amination of α-bromocarboxylic acids | α-bromocarboxylic acid, Ammonia | Direct but can have modest yields. libretexts.org |

| Gabriel Phthalimide Synthesis | Potassium phthalimide, Diethyl bromomalonate | Versatile for introducing various alkyl groups. libretexts.org |

This table is generated based on general amino acid synthesis principles and their applicability to the synthesis of precursors for allyloxycarbonyl-protected derivatives.

The incorporation of cyclic and alicyclic structures into allyloxycarbonylamino acids offers another powerful approach to constrain peptide conformation and enhance biological activity. The synthesis of cyclic amino acids can be achieved through various methods, including the use of ethyl isocyanoacetate with dibromoalkanes. researchgate.net Palladium-catalyzed intramolecular allylic alkylation is a key reaction for creating cyclic α-alkylated amino acids. researchgate.net

Furthermore, the Alloc protecting group, in conjunction with an allyl ester, is instrumental in the on-resin synthesis of side-chain-to-side-chain cyclic peptides. researchgate.netnih.gov This strategy allows for the creation of lactam-bridged peptides, which can mimic natural peptide conformations and exhibit improved stability and cell permeability. researchgate.netnih.gov The synthesis of halichonic acid, a natural product containing a 3-azabicyclo[3.3.1]nonane ring system, showcases the complexity of alicyclic amino acid structures that can be achieved. beilstein-journals.org The research implications lie in the ability to generate conformationally defined peptides that can act as potent and selective modulators of protein-protein interactions.

Allyloxycarbonyl-protected derivatives of dicarboxylic amino acids, such as aspartic acid and glutamic acid, are crucial building blocks in peptide synthesis. The side-chain carboxyl group of these amino acids is often protected as an allyl ester (OAll), which is orthogonal to the Fmoc protecting group used for the α-amino group. peptide.comiris-biotech.de This orthogonality allows for the selective deprotection of the side chain for on-resin modifications, such as cyclization or branching. researchgate.netnih.govsigmaaldrich.com

The synthesis of Fmoc-Glu(OAll)-OH, for instance, is a well-established process, yielding a product suitable for Fmoc solid-phase peptide synthesis (SPPS). sigmaaldrich.com The use of Alloc/OAll protected aspartic acid and lysine (B10760008) residues enables the synthesis of side-chain-to-side-chain lactam-bridged peptides. researchgate.net This approach is valuable for creating constrained peptides with potentially enhanced biological activities. researchgate.netnih.gov The primary research implication is the ability to construct complex peptide architectures, including branched and cyclic structures, which are important for developing new peptide-based therapeutics. nih.govrsc.org

The incorporation of heterocyclic moieties like oxazoles and thiazoles into peptide backbones can significantly alter their properties, often conferring increased metabolic stability and unique binding characteristics. The Hantzsch reaction, involving the condensation of α-haloketones with thioamides, is a classic method for synthesizing thiazole (B1198619) derivatives. youtube.comderpharmachemica.com This method has been adapted for the one-pot synthesis of Fmoc amino acid-derived 4-amino-thiazole derivatives. nih.gov

Research has demonstrated the synthesis of 1,3-oxazole-, thiazole-, and imidazole-containing peptides on a solid phase, with methods compatible with N-Alloc protecting groups. nih.gov The synthesis of thiazole-containing peptidomimetics often involves the conversion of amino acid amides to thioamides, followed by cyclization. nih.gov The research implications are vast, as these heterocycle-containing analogues can serve as peptidomimetics with improved pharmacological properties, including enhanced resistance to proteolysis and better oral bioavailability.

Table 2: Synthesis of Heterocycle-Containing Amino Acid Analogues

| Heterocycle | Synthetic Approach | Key Reagents/Conditions | Compatibility |

|---|---|---|---|

| Thiazole | Modified Hantzsch Protocol | N(alpha)-Fmoc alpha-halomethylketones, Thiourea/Boc/Z-alpha-amino acid thioamides | Fmoc-SPPS nih.gov |

This table summarizes synthetic strategies for incorporating heterocyclic moieties into amino acid structures, highlighting their compatibility with various protecting groups.

Functionalized Conjugates and Peptide Building Blocks

The strategic use of protecting groups on this compound and its derivatives is fundamental to their application as functionalized conjugates and versatile building blocks in peptide synthesis.

The combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the allyloxycarbonyl (Alloc) group for side-chain protection represents a powerful orthogonal strategy in solid-phase peptide synthesis (SPPS). peptide.comthaiscience.info The Fmoc group is base-labile, typically removed by piperidine (B6355638), while the Alloc group is stable to these conditions but can be selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. sigmaaldrich.comthaiscience.info

This orthogonality is crucial for the synthesis of complex peptides, including branched and cyclic structures. sigmaaldrich.com For example, a lysine residue can be protected with an Alloc group on its side-chain amine, allowing for the selective deprotection and subsequent modification of this position while the rest of the peptide remains protected. thaiscience.info This strategy has been employed in the synthesis of dynorphin (B1627789) A analogs and other peptide-based affinity labels. thaiscience.info The ability to perform selective on-resin modifications opens up possibilities for creating peptide libraries and developing novel peptide conjugates with tailored properties. nih.gov

Table 3: Orthogonal Deprotection in Fmoc/Alloc Strategy

| Protecting Group | Position | Deprotection Reagent | Stability |

|---|---|---|---|

| Fmoc | α-Amine | 20% Piperidine in DMF | Stable to acid and Pd(0) altabioscience.comacs.org |

This table outlines the orthogonal deprotection conditions for Fmoc and Alloc protecting groups commonly used in solid-phase peptide synthesis.

Glycosylated Amino Acid Conjugates

While direct glycosylation of this compound itself is not a widely reported application, the unique properties of the allyloxycarbonyl (Alloc) protecting group are instrumental in the synthesis of complex glycopeptides. Glycosylation, the attachment of sugar moieties to proteins and peptides, is a critical post-translational modification that influences a wide range of biological processes. nih.gov The synthesis of glycopeptides, which are peptides containing covalently linked carbohydrate units, is a key strategy for studying these processes. nih.gov

The primary role of the Alloc group in this context is as an orthogonal protecting group in solid-phase peptide synthesis (SPPS). sigmaaldrich.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule. thieme-connect.de This allows for the selective deprotection and modification of specific sites within a growing peptide chain.

In the synthesis of glycopeptides, amino acids such as serine and threonine are often the sites of O-linked glycosylation. nih.gov To achieve this, a synthetic strategy might involve the following:

An amino acid, for instance, serine, is protected at its amino group with a standard Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile.

Another reactive site in the peptide, such as the N-terminus or the side chain of another amino acid, can be protected with an Alloc group.

The glycosylated serine building block, with its sugar hydroxyls also protected, is incorporated into the peptide chain.

The Alloc group can then be selectively removed using a palladium(0) catalyst, leaving the Fmoc and other protecting groups intact. sigmaaldrich.com

This newly deprotected amino group can then be further modified, for example, by attaching another peptide chain, a fluorescent label, or another molecule of interest.

This orthogonality is crucial for creating complex, branched, or cyclic glycopeptides. While this compound is not the direct recipient of the glycan, its incorporation into a peptide sequence provides a strategic handle for late-stage modifications in the presence of sensitive glycosidic linkages. The stability of the Alloc group to the acidic and basic conditions used for the removal of other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc makes it an indispensable tool in the glycopeptide chemist's toolbox. highfine.com

| Feature | Description | Relevance in Glycopeptide Synthesis |

| Orthogonal Protection | The Alloc group is stable to conditions used for removing Fmoc and Boc groups. | Allows for selective deprotection and modification of the peptide backbone or side chains without affecting the glycosylated residues or other protected amino acids. |

| Deprotection Condition | Removed by palladium(0)-catalyzed allyl transfer. sigmaaldrich.com | Mild conditions that are generally compatible with sensitive glycosidic bonds. |

| Application | Enables the synthesis of branched, cyclic, and other complex glycopeptides. | Provides a site for introducing further complexity or functionality into a glycopeptide structure. |

Design Principles for Novel Compound Libraries

The design and synthesis of compound libraries are a cornerstone of modern drug discovery and chemical biology. rsc.orgimperial.ac.uk Combinatorial chemistry allows for the rapid generation of a large number of structurally related molecules, which can then be screened for biological activity. nih.gov this compound, and more broadly the Alloc protecting group, plays a significant role in the design and construction of these libraries, particularly peptide and peptide-like libraries.

The fundamental design principle that leverages this compound is the concept of orthogonal diversification . The Alloc group's unique removal conditions allow it to serve as a temporary protecting group at a specific position in a molecular scaffold. sigmaaldrich.com This position can be deprotected at a desired stage of the synthesis, and a variety of different chemical building blocks can be introduced, leading to a library of diverse compounds.

A key strategy in library design is the "one-bead one-compound" (OBOC) method, where each bead in a solid-phase synthesis carries a unique compound. nih.gov A sophisticated design principle that utilizes the Alloc group in this context is the Partial Alloc-Deprotection (PAD) approach. nih.gov This method allows for the creation of "ladder synthesis" on a single bead, where the full-length library compound is on the bead surface, and a series of truncated versions are in the bead's interior. This provides a built-in encoding system to easily determine the structure of a hit compound. nih.gov

The process for using the PAD approach can be outlined as follows:

Alloc-protected beads are used as the solid support.

In each synthetic cycle, a controlled, partial deprotection of the Alloc groups is performed. This is achieved by carefully managing the exposure time to the palladium catalyst. nih.gov

This sequential, layer-by-layer deprotection from the outside of the bead inwards allows for the generation of different "rungs" of the ladder in the bead's interior, while the final, full-length compound is synthesized on the outermost layer. nih.gov

This design principle offers a simple and reliable method for creating encoded combinatorial libraries. The ability to control the deprotection of the Alloc group spatially within the bead is a powerful tool for generating molecular diversity with a high level of control.

Another design principle involves the use of Alloc-protected amino acids to create macrocyclic peptide libraries. nih.gov Macrocyclization is a common strategy to constrain the conformation of a peptide, which can lead to increased potency and stability. In this design, a linear peptide is synthesized on a solid support with an Alloc-protected amino acid at one position and another orthogonally protected amino acid (e.g., with an allyl ester) at another. Selective removal of both the Alloc and allyl groups allows for the on-resin cyclization of the peptide side chains before cleavage from the solid support. nih.gov

| Design Principle | Application of this compound | Outcome |

| Orthogonal Diversification | Used as a temporary protecting group at a specific site in a scaffold. | Allows for the introduction of diverse building blocks at a defined position, generating a library of analogues. |

| Partial Alloc-Deprotection (PAD) | Controlled, sequential removal of the Alloc group from the outer layer of a bead inwards. nih.gov | Creates "one-bead one-compound" libraries with an internal ladder of truncated sequences for encoding. nih.gov |

| On-Resin Macrocyclization | Used in conjunction with other allyl-based protecting groups to enable selective deprotection and cyclization of peptides on a solid support. nih.gov | Efficient synthesis of conformationally constrained macrocyclic peptide libraries. |

Applications of Allyloxycarbonylaminoacetic Acid in Advanced Chemical and Biochemical Research

Allyloxycarbonylaminoacetic acid, a derivative of the amino acid glycine (B1666218), plays a significant role in the sophisticated field of peptide and protein chemistry. Its utility is primarily centered on its allyloxycarbonyl (Alloc) moiety, which functions as a temporary protecting group for the amino function. This feature is exploited in various advanced research applications, from the synthesis of complex peptides to the study of enzyme mechanisms.

Analytical and Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Allyloxycarbonylaminoacetic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the glycine (B1666218) backbone, the allyloxycarbonyl protecting group, and the carboxylic acid.

The protons of the methylene (B1212753) group (α-protons) of the glycine moiety are expected to appear as a doublet due to coupling with the adjacent N-H proton. The chemical shift of these protons typically falls in the range of 3.8-4.2 ppm. The proton of the amide (N-H) group would likely appear as a triplet and its chemical shift can be variable, often between 5.0 and 8.0 ppm, and can be confirmed by D₂O exchange.

The allyl group protons exhibit a characteristic pattern. The protons of the terminal vinyl group (=CH₂) would appear as two distinct signals, each a doublet of doublets, in the region of 5.2-5.4 ppm. The internal vinyl proton (-CH=) is expected to be a multiplet around 5.9-6.1 ppm. The methylene protons adjacent to the oxygen atom (-O-CH₂-) of the Alloc group would likely resonate as a doublet around 4.5-4.7 ppm. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a downfield chemical shift, often greater than 10 ppm. mdpi.comacs.orgdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | > 10.0 | broad singlet |

| -CH=CH₂ | 5.9 - 6.1 | multiplet |

| -CH=CH ₂ | 5.2 - 5.4 | doublet of doublets |

| -O-CH₂-CH= | 4.5 - 4.7 | doublet |

| -NH-CH₂- | 3.8 - 4.2 | doublet |

| -NH - | 5.0 - 8.0 | triplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 170-175 ppm. chemicalbook.comnih.gov The carbonyl carbon of the carbamate (B1207046) group usually appears around 155-157 ppm. The α-carbon of the glycine unit is anticipated to resonate at approximately 42-44 ppm.

For the allyloxycarbonyl group, the carbons of the double bond (-CH=CH₂) are expected at around 132 ppm for the -CH= carbon and around 118 ppm for the =CH₂ carbon. The methylene carbon attached to the oxygen (-O-CH₂-) is predicted to be in the region of 65-67 ppm. chemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C OOH | 170 - 175 |

| -NH-C O-O- | 155 - 157 |

| -C H=CH₂ | ~132 |

| -CH=C H₂ | ~118 |

| -O-C H₂- | 65 - 67 |

| -NH-C H₂- | 42 - 44 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgoxinst.com For this compound, COSY would show cross-peaks between the N-H proton and the adjacent α-CH₂ protons. Within the allyl group, it would reveal couplings between the -O-CH₂- protons and the -CH= proton, as well as between the -CH= proton and the terminal =CH₂ protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org This is invaluable for assigning the carbon signals based on their attached protons. For instance, the signal for the α-CH₂ protons in the ¹H spectrum would show a cross-peak to the α-carbon signal in the ¹³C spectrum. libretexts.orgudel.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. nih.govresearchgate.net The C=O stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the C=O stretch of the carbamate group is expected around 1680-1700 cm⁻¹. The N-H stretch of the amide is usually observed in the 3200-3400 cm⁻¹ region. The C=C stretch of the allyl group will give a signal around 1640-1650 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and carbamate groups will be present in the 1200-1300 cm⁻¹ region. nih.govnist.gov

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond of the allyl group should show a strong band around 1640-1650 cm⁻¹. The symmetric stretching of the carboxylate group, if the molecule exists in a deprotonated form, would be visible around 1410-1440 cm⁻¹. researchgate.netresearchgate.netdigitellinc.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 | Moderate |

| Carbamate | N-H stretch | 3200-3400 | Moderate |

| Carbamate | C=O stretch | 1680-1700 | Moderate |

| Alkene | C=C stretch | 1640-1650 | Strong |

| Alkene | =C-H stretch | 3010-3095 | Moderate |

| Methylene | C-H stretch | 2850-2960 | Strong |

Note: Expected frequencies are based on typical values for the respective functional groups.

The conformation of this compound, particularly around the amide bond and the orientation of the protecting group, can be investigated using spectroscopic methods. The exact frequencies of the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands in IR and Raman spectra can be sensitive to the secondary structure and hydrogen bonding patterns. digitellinc.com

While detailed conformational analysis often requires advanced computational modeling in conjunction with experimental data, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are close to each other, offering insights into the molecule's three-dimensional structure in solution. bmrb.io For N-protected amino acids, the relative orientations of the side chain, the protecting group, and the amino acid backbone can be probed. acs.orgnih.govnih.gov The presence of multiple conformers, such as cis-trans isomers around the amide bond, can sometimes be observed as separate sets of signals in the NMR spectra, especially at low temperatures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing the electronic structure of molecules. By measuring the absorption of UV and visible light, this technique provides information about the electronic transitions within a molecule, which are characteristic of its functional groups and conjugation. libretexts.orgubbcluj.ro

In this compound, the primary chromophore, or light-absorbing part of the molecule, is the carbonyl group (C=O) within the carbamate linkage and the carboxylic acid. The molecule is expected to exhibit specific electronic transitions. learnbin.net

The principal electronic transitions observed in molecules containing carbonyl groups are the n → π* and π → π* transitions. masterorganicchemistry.com The n → π* transition involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths (around 270-300 nm). masterorganicchemistry.com The π → π* transition, which is generally more intense, involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital and occurs at shorter wavelengths. libretexts.orglearnbin.net

For this compound, the presence of both a carbamate and a carboxylic acid functional group would lead to characteristic absorption bands. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used for analysis.

| Functional Group | Expected Electronic Transition | Typical Wavelength Range (nm) |

| Carbonyl (C=O) | n → π | 270 - 300 |

| Carbonyl (C=O) | π → π | ~180 - 220 |

This table presents the expected electronic transitions for the chromophores present in this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.govyoutube.com

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. youtube.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of the molecule.

For this compound (C6H9NO4), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the molecular formula of the compound.

| Parameter | Value |

| Molecular Formula | C6H9NO4 |

| Theoretical Exact Mass | 159.0532 |

This table shows the molecular formula and theoretical exact mass of this compound.

The ability of HRMS to provide an exact mass is a critical step in the structural elucidation of newly synthesized compounds and for confirming the identity of known substances. nih.gov

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. nih.govnih.gov This fragmentation pattern is unique to a particular molecule and serves as a "fingerprint" for its identification.

In the case of this compound, MS/MS analysis would reveal characteristic fragmentation pathways. The fragmentation of carboxylic acids in mass spectrometry often involves the loss of specific neutral molecules. libretexts.org For instance, the loss of water (H₂O, 18 Da) or the loss of the carboxyl group as carbon dioxide (CO₂, 44 Da) are common fragmentation pathways for α-hydroxycarboxylic acids. nih.gov

The fragmentation of the allyloxycarbonyl group would also produce characteristic ions. Cleavage of the bond between the oxygen and the carbonyl group, or fragmentation within the allyl group itself, can provide further structural confirmation. The analysis of these fragmentation patterns is crucial for distinguishing between isomers and for confirming the connectivity of the atoms within the molecule. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 159.0532 | 115.0426 | CO₂ (44.0106) |

| 159.0532 | 100.0504 | C₃H₅O (57.0340) |

| 159.0532 | 74.0242 | C₃H₅O₂ (85.0262) |

This table illustrates potential fragmentation pathways for this compound in MS/MS analysis.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for the separation, identification, and purification of compounds in a mixture. youtube.com These methods rely on the differential distribution of the components of a mixture between a stationary phase and a mobile phase. wikipedia.org

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for qualitatively monitoring the progress of a chemical reaction and for assessing the purity of a compound. libretexts.orglibretexts.orgresearchgate.net In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina (B75360), which acts as the stationary phase. wikipedia.orgsavemyexams.com A solvent or a mixture of solvents, the mobile phase, is then allowed to move up the plate by capillary action. wikipedia.org

The separation is based on the principle of differential adsorption. Components of the mixture will travel up the plate at different rates depending on their polarity and their affinity for the stationary and mobile phases. youtube.com Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the polar stationary phase and travel shorter distances, leading to a lower Rf value. libretexts.org

For monitoring the synthesis of this compound, TLC can be used to track the disappearance of the starting materials and the appearance of the product. libretexts.orgyoutube.comthieme.de By spotting the reaction mixture alongside the starting materials on the same TLC plate, one can visually assess the progress of the reaction. rochester.edu The completion of the reaction is indicated by the complete consumption of the limiting reactant. libretexts.org

The purity of the final product can also be screened using TLC. A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. nih.gov The spots can be visualized under UV light if the compounds are UV-active, or by using staining agents that react with the compounds to produce colored spots. savemyexams.com

| Parameter | Description |

| Stationary Phase | A thin layer of adsorbent material, commonly silica gel (SiO₂) or alumina (Al₂O₃), coated on a solid support. savemyexams.com |

| Mobile Phase | A solvent or a mixture of solvents that moves up the stationary phase. The choice of solvent depends on the polarity of the compounds to be separated. |

| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a given compound under specific conditions. |

This table outlines the key components and parameters of Thin Layer Chromatography.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis and purification of this compound. Given the compound's polarity, attributed to the carboxylic acid and carbamate functional groups, reversed-phase HPLC (RP-HPLC) is the most prevalent method employed. This technique is instrumental in determining the purity of synthesized batches and isolating the compound from reaction mixtures and by-products.

In a typical RP-HPLC setup for this compound, a nonpolar stationary phase, most commonly a C18 (octadecylsilane) column, is used. The mobile phase consists of a polar solvent mixture, typically a gradient of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid remains protonated, leading to sharper peaks and improved retention. Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl groups in the molecule exhibit absorbance in the low UV region (around 200-220 nm).

The retention time of this compound in an HPLC system is a key identifier under specific conditions (flow rate, column type, and mobile phase composition). For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. This allows for the precise determination of the compound's concentration in a sample. The purity of the compound is assessed by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. For similar N-protected amino acids, purity levels are often expected to be high (e.g., ≥98%) when determined by this method.

The versatility of HPLC also allows for its use in preparative-scale purification, where larger columns are used to isolate significant quantities of the pure compound from crude reaction mixtures.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Carboxylic Acids This table presents a generalized set of parameters based on methods used for similar acidic compounds and does not represent a specific analysis of this compound.

| Parameter | Value/Description |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to its inherent low volatility and thermal lability, this compound cannot be directly analyzed by GC-MS. The presence of the polar carboxylic acid and the N-H group in the carbamate linkage makes the molecule non-volatile.

Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization. This process converts the non-volatile analyte into a volatile and thermally stable derivative. For amino acids and their derivatives, common derivatization strategies involve esterification of the carboxylic acid group, often by reaction with an alcohol (like methanol (B129727) or butanol) under acidic conditions, followed by acylation of the amine group. In the case of this compound, the primary target for derivatization is the carboxylic acid moiety.

Once derivatized, the resulting volatile compound can be introduced into the GC, where it is separated from other volatile components of the sample based on its boiling point and interaction with the GC column's stationary phase. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" of the molecule, which can be used for structural elucidation and confirmation. The mass-to-charge ratios (m/z) of the fragment ions provide valuable information about the molecule's structure. For instance, the fragmentation of the derivatized this compound would be expected to show characteristic losses of the allyl group and parts of the glycine backbone.

While not a routine method for quantitative analysis of the underivatized compound, GC-MS of its volatile derivatives serves as an excellent tool for qualitative confirmation of its presence, especially in complex matrices where its unique fragmentation pattern can be definitively identified.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The conventional removal of the Alloc protecting group in solid-phase peptide synthesis (SPPS) has historically relied on palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), often in hazardous solvents. rsc.orgwikipedia.orgacs.org This reliance presents challenges related to cost, metal contamination of the final peptide, and environmental impact. Future research is increasingly focused on developing "green" and more sustainable alternatives.

A promising direction is the development of metal-free deprotection methods. Recent studies have demonstrated a one-pot, metal-free protocol for on-resin Alloc removal using a simple and readily available iodine/water system in environmentally benign solvents. acs.org This approach not only avoids the use of air-sensitive and expensive palladium complexes but also proves compatible with both 9-fluorenylmethoxycarbonyl (Fmoc) and Alloc-based peptide synthesis strategies. acs.org Further research in this area aims to optimize these metal-free conditions, expand their compatibility with a wider range of sensitive amino acids, and scale up the process for industrial manufacturing, thereby reducing the environmental footprint of peptide production. acs.org

Another avenue of sustainable research involves the use of amine-borane complexes as scavengers for the allyl group during palladium-catalyzed deprotection. rsc.org This method allows for fast deprotection under near-neutral conditions, which can be crucial for synthesizing delicate peptides that are sensitive to the harsh acidic or basic conditions used in traditional Boc/benzyl and Fmoc/tert-butyl strategies. rsc.orgwikipedia.org Continued exploration of new catalysts and scavenger systems that are more efficient, recyclable, and derived from renewable resources is a key objective for the future.

Exploration of Expanded Biological Activity Profiles and Target Validation

While Allyloxycarbonylaminoacetic acid is primarily known as a building block in chemical synthesis, its derivatives hold potential for direct biological applications. The core structure, a modified amino acid, makes it an intriguing candidate for screening in various biological assays. Future research will likely involve high-throughput screening of libraries containing Alloc-protected amino acids and small peptides to identify novel biological activities.

Target validation, the process of confirming that a specific molecular target is directly involved in a disease process, is a critical next step. Should an Alloc-containing compound show promise in a screening assay, researchers would work to identify its cellular binding partners. This could lead to the development of new therapeutic leads or molecular probes to study biological pathways. For instance, peptides synthesized using Alloc protection, such as analogs of the opioid peptide dynorphin (B1627789) A, are used to create affinity labels to probe receptor interactions. thaiscience.info The unique deprotection chemistry of the Alloc group allows for site-specific modification of peptides, enabling the introduction of reactive groups to study peptide-protein interactions. thaiscience.info

Integration into Advanced Materials Science and Polymer Chemistry

The application of amino acid derivatives in materials science is a burgeoning field, and this compound is a candidate for creating novel polymers and functional materials. Its bifunctional nature—possessing both a carboxylic acid and a protected amine—allows it to be incorporated into polymer backbones, potentially creating biodegradable and biocompatible materials.